molecular formula C10H21N B2548152 (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine CAS No. 2248183-72-2

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine

Cat. No.: B2548152
CAS No.: 2248183-72-2
M. Wt: 155.285
InChI Key: JXIPCMJMBGNPKK-ZETCQYMHSA-N
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Description

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is a chiral amine compound characterized by a cyclopropyl ring with four methyl groups and a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of a cyclopropyl ketone with a methylating agent to introduce the tetramethyl groups, followed by reductive amination to introduce the amine functionality. The reaction conditions often involve the use of strong bases and reducing agents under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines. Substitution reactions can result in various amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of chiral amines on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine
  • (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)butan-1-amine
  • (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine

Uniqueness

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is unique due to its specific stereochemistry and the presence of the tetramethylcyclopropyl group. This structural feature imparts distinct physical and chemical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.

Properties

IUPAC Name

(2R)-2-(2,2,3,3-tetramethylcyclopropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8H,6,11H2,1-5H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIPCMJMBGNPKK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1C(C1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1C(C1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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